molecular formula C19H20N2OS B2464034 2-(ethylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole CAS No. 1207045-09-7

2-(ethylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole

Cat. No. B2464034
CAS RN: 1207045-09-7
M. Wt: 324.44
InChI Key: GQRQUQKONUFTNV-UHFFFAOYSA-N
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Description

2-(ethylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole is a chemical compound that belongs to the imidazole family. It has been studied for its potential use in scientific research applications, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives have been studied for their potential in corrosion inhibition. For example, Singh et al. (2017) explored the corrosion inhibition performance of novel imidazole derivatives on J55 steel in CO2 saturated brine solutions, revealing significant inhibition efficiencies. These derivatives included methoxyphenyl-imidazole variants, demonstrating the protective nature of these compounds against corrosion in industrial applications (Singh et al., 2017).

Biological Studies and Pharmaceutical Importance

The imidazole ring, a feature of these compounds, is recognized for its significance in pharmaceutical and biological contexts. Ramanathan (2017) emphasized the importance of the imidazole ring in medicinal chemistry, with these compounds showing antimicrobial and anticancer activities. Their study highlighted the broad scope of imidazole-containing compounds in medicinal applications (Ramanathan, 2017).

Spectroscopic Analysis and Molecular Docking

The spectroscopic properties and molecular docking capabilities of imidazole derivatives have been a subject of interest. Thomas et al. (2018) reported on the synthesis and detailed spectroscopic characterization of imidazole derivatives, including methoxyphenyl-imidazole. Their study delved into the reactivity and stability of these molecules, demonstrating their potential in various scientific applications, particularly in antimicrobial activities (Thomas et al., 2018).

Antimicrobial and Anticancer Activities

The unique structure of imidazole derivatives contributes to their biological activities. Copp et al. (1989) isolated a trithiane derivative with an imidazole component from the New Zealand ascidian Aplidium sp. D., showing activity against P388 leukemia cells in vitro. This illustrates the potential of imidazole derivatives in developing new therapeutic agents (Copp et al., 1989).

Crystal Structure Studies

The crystal structures of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block have been analyzed, as reported by Yeong et al. (2018). Their research provides insights into the molecular and crystallographic characteristics of these compounds, important for understanding their reactivity and potential applications (Yeong et al., 2018).

properties

IUPAC Name

2-ethylsulfanyl-5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-4-23-19-20-13-18(15-9-11-16(22-3)12-10-15)21(19)17-8-6-5-7-14(17)2/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRQUQKONUFTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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